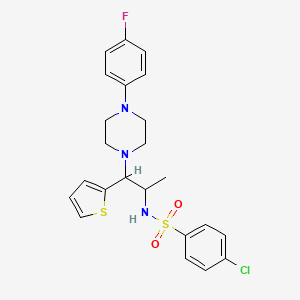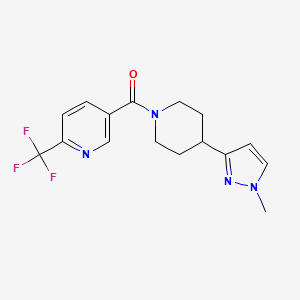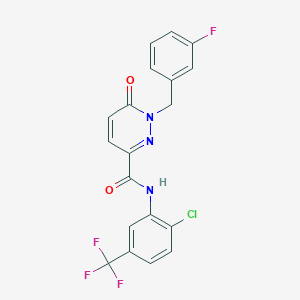
1-Piperazinyl(2-pyridinyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinyl(2-pyridinyl)methanone hydrochloride, also known as 1-PPM HCl, is a synthetic compound derived from piperazine and pyridine. It is a white, crystalline solid with a melting point of 225-230°C and is soluble in water. 1-PPM HCl is widely used in laboratory experiments due to its wide range of applications and its high solubility. It is also known for its ability to form stable complexes with metals and other organic molecules.
科学的研究の応用
1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl is an important compound that is used in a wide range of scientific research applications. It has been used in studies of protein-ligand interactions, as it is able to form stable complexes with metals and other organic molecules. It has also been used to study the structure and function of enzymes, as well as to study the effects of drugs on the human body. Additionally, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl has been used in studies of the effects of pollutants on the environment, as it is able to bind to many organic molecules and pollutants.
作用機序
The mechanism of action of 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl is based on its ability to form stable complexes with metals and other organic molecules. The 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl molecule consists of two nitrogen atoms and two pyridine rings, which are able to form strong hydrogen bonds with other molecules. This allows 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl to bind to metals and other organic molecules, forming stable complexes. Additionally, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl is able to interact with enzymes and other proteins, which can affect their structure and function.
Biochemical and Physiological Effects
1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl has been studied for its biochemical and physiological effects in laboratory experiments. It has been shown to have a wide range of effects on proteins and enzymes, including the inhibition of enzyme activity. Additionally, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl has been shown to interact with certain proteins and affect their structure and function. This can lead to changes in the biochemical and physiological processes of the body.
実験室実験の利点と制限
1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl is a useful compound for laboratory experiments due to its wide range of applications and its high solubility. It is able to form stable complexes with metals and other organic molecules, making it an ideal compound for studying protein-ligand interactions. Additionally, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl is able to interact with enzymes and other proteins, making it useful for studying the effects of drugs on the human body. However, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl does have some limitations, as it is a relatively expensive compound and its synthesis process is complex and time-consuming.
将来の方向性
Given the wide range of applications of 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl, there are many potential future directions for its use in laboratory experiments. One potential direction is to use 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl to study the effects of pollutants on the environment, as it is able to bind to many organic molecules and pollutants. Additionally, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl could be used to study the effects of drugs on the human body, as well as to study the structure and function of proteins and enzymes. Finally, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl could be used to study the interaction of proteins and other molecules, as it is able to form stable complexes with metals and other organic molecules.
合成法
1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl is synthesized through a multi-step process that begins with the reaction of piperazine and pyridine. The reaction of these two compounds produces 1-piperazinyl(2-pyridinyl)methane, which is then reacted with hydrochloric acid to produce 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl. The reaction is highly exothermic and requires careful monitoring to ensure that the reaction is complete and that the product is of the desired purity.
特性
IUPAC Name |
piperazin-1-yl(pyridin-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13;/h1-4,11H,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPYXZWPFSCCSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinyl(2-pyridinyl)methanone hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379458.png)
![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2379462.png)
![6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2379463.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2379464.png)

![2-[1-(3-fluorobenzoyl)piperidin-4-yl]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2379466.png)




![2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2379474.png)

![[3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2379478.png)